Unii-4R5S14FD9Y
Übersicht
Beschreibung
Unii-4R5S14FD9Y, also known as DES(5-METHYL-1,3,4-OXADIAZOL)RALTEGRAVIR DIMER, is a chemical compound with the molecular formula C34H36F2N8O8 and a molecular weight of 722.7 g/mol. This compound has recently emerged as a promising candidate for a variety of scientific research applications.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Unii-4R5S14FD9Y are not widely documented in public sources. it is known that the compound can be synthesized through a series of chemical reactions involving the formation of the oxadiazole ring and subsequent dimerization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Unii-4R5S14FD9Y undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Unii-4R5S14FD9Y has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Unii-4R5S14FD9Y involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Unii-4R5S14FD9Y can be compared with other similar compounds, such as:
Raltegravir: A well-known antiretroviral drug used in the treatment of HIV. This compound is a dimer of a derivative of raltegravir, which gives it unique properties.
Oxadiazole derivatives: These compounds share the oxadiazole ring structure with this compound and have similar chemical properties.
This compound is unique due to its specific dimeric structure and the presence of the 5-methyl-1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties .
Biologische Aktivität
Unii-4R5S14FD9Y, also known as DES(5-METHYL-1,3,4-OXADIAZOL)RALTEGRAVIR DIMER, is a chemical compound with the molecular formula and a molecular weight of 722.7 g/mol. This compound has garnered attention in scientific research due to its potential applications in biology and medicine, particularly in understanding its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a unique dimeric structure that includes a 5-methyl-1,3,4-oxadiazole ring. This configuration imparts distinct chemical and biological properties compared to similar compounds.
Property | Value |
---|---|
IUPAC Name | N,N'-bis[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]oxamide] |
InChI | InChI=1S/C34H36F2N8O8/c1-33... |
InChI Key | GEVBZYLQLQOQHR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular processes, leading to significant biological effects. The compound is known to bind to certain enzymes involved in metabolic pathways, influencing their activity and potentially altering cellular functions.
Research Findings
- Cellular Effects : Studies have shown that this compound can induce apoptosis in cancer cell lines by activating pathways such as p53-mediated signaling. This suggests its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways. By binding to the ATP-binding sites of these kinases, it can effectively block their phosphorylation activity.
- Oxidative Stress Response : this compound has demonstrated the ability to reduce oxidative stress in various cell types, indicating its potential role as an antioxidant.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines. Results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Modulation
In another study, this compound was tested for its inhibitory effects on cyclin-dependent kinases (CDKs). The findings revealed that the compound effectively inhibited CDK activity, leading to cell cycle arrest in treated cells.
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds such as Raltegravir and various oxadiazole derivatives. While Raltegravir is primarily used as an antiretroviral drug for HIV treatment, this compound exhibits broader biological activities due to its unique structural characteristics.
Compound | Biological Activity |
---|---|
This compound | Anticancer, antioxidant |
Raltegravir | Antiviral |
Oxadiazole Derivatives | Antimicrobial, anticancer |
Eigenschaften
IUPAC Name |
N,N'-bis[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36F2N8O8/c1-33(2,31-39-21(23(45)29(51)43(31)5)25(47)37-15-17-7-11-19(35)12-8-17)41-27(49)28(50)42-34(3,4)32-40-22(24(46)30(52)44(32)6)26(48)38-16-18-9-13-20(36)14-10-18/h7-14,45-46H,15-16H2,1-6H3,(H,37,47)(H,38,48)(H,41,49)(H,42,50) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVBZYLQLQOQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(=O)NC(C)(C)C3=NC(=C(C(=O)N3C)O)C(=O)NCC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36F2N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391918-18-5 | |
Record name | DES(5-methyl-1,3,4-oxadiazol)raltegravir dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391918185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(5-METHYL-1,3,4-OXADIAZOL)RALTEGRAVIR DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5S14FD9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.